molecular formula C12H7F3N4O B8194246 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile

Cat. No.: B8194246
M. Wt: 280.21 g/mol
InChI Key: GWIYLXWMWCTQTC-UHFFFAOYSA-N
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Description

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a trifluoromethoxy group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 3-(trifluoromethoxy)aniline with appropriate reagents to form the pyrazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in other chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-6-(trifluoromethyl)pyridine

  • 2-Amino-6-(trifluoromethoxy)benzoxazole

  • 3-Amino-5-(trifluoromethyl)pyrazine

Uniqueness: 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carbonitrile stands out due to its specific structural features, such as the presence of the trifluoromethoxy group on the phenyl ring. This group imparts unique chemical and physical properties, making the compound distinct from its analogs.

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Properties

IUPAC Name

3-amino-6-[3-(trifluoromethoxy)phenyl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O/c13-12(14,15)20-8-3-1-2-7(4-8)10-6-18-11(17)9(5-16)19-10/h1-4,6H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIYLXWMWCTQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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